molecular formula C17H17N5O B4699430 N-(3,4-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(3,4-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No. B4699430
M. Wt: 307.35 g/mol
InChI Key: XKMGPTYSFUANIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, commonly known as DPTA, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

DPTA acts as a competitive inhibitor of GAT-1, binding to the transporter and preventing the uptake of GABA into presynaptic neurons. This results in an increase in extracellular GABA levels, which can have a range of effects on neuronal activity and behavior.
Biochemical and physiological effects:
Studies have shown that DPTA can increase the concentration of extracellular GABA in the brain, leading to a range of biochemical and physiological effects. These include anxiolytic and anticonvulsant effects, as well as the potential to modulate reward-related behavior and drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPTA in lab experiments is its selectivity for GAT-1, which allows for more precise manipulation of GABA concentrations in the brain. However, DPTA also has some limitations, including its relatively short half-life and the potential for off-target effects on other transporters and receptors.

Future Directions

There are several potential future directions for research on DPTA. These include further studies on its mechanism of action and its effects on different physiological and pathological processes, as well as the development of more selective and potent GAT-1 inhibitors for use in research and potentially in the treatment of neurological disorders. Additionally, there is potential for the use of DPTA in combination with other drugs or therapies to enhance their efficacy or reduce side effects.

Scientific Research Applications

DPTA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the GABA transporter GAT-1, which plays a critical role in regulating the concentration of the neurotransmitter GABA in the brain. This makes DPTA a valuable tool for studying the role of GABA in various physiological and pathological processes, including anxiety, depression, epilepsy, and addiction.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-8-9-15(10-13(12)2)18-16(23)11-22-20-17(19-21-22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMGPTYSFUANIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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